Cas no 1183783-04-1 (1-(3-Methoxypropyl)-1,4-diazepane)

1-(3-Methoxypropyl)-1,4-diazepane 化学的及び物理的性質
名前と識別子
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- 1-(3-methoxypropyl)-1,4-diazepane
- NE57948
- 1-(3-Methoxypropyl)-1,4-diazepane
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- インチ: 1S/C9H20N2O/c1-12-9-3-7-11-6-2-4-10-5-8-11/h10H,2-9H2,1H3
- InChIKey: BUTYSDZRDMSIAZ-UHFFFAOYSA-N
- ほほえんだ: O(C)CCCN1CCNCCC1
計算された属性
- せいみつぶんしりょう: 172.158
- どういたいしつりょう: 172.158
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.5
1-(3-Methoxypropyl)-1,4-diazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-62741-1.0g |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 85% | 1g |
$371.0 | 2023-05-03 | |
Enamine | EN300-62741-5.0g |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 85% | 5g |
$1075.0 | 2023-05-03 | |
TRC | M227110-250mg |
1-(3-Methoxypropyl)-1,4-diazepane |
1183783-04-1 | 250mg |
$ 320.00 | 2022-06-04 | ||
Enamine | EN300-62741-0.25g |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 85% | 0.25g |
$142.0 | 2023-05-03 | |
1PlusChem | 1P01A9D8-2.5g |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 90% | 2.5g |
$960.00 | 2023-12-26 | |
1PlusChem | 1P01A9D8-10g |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 90% | 10g |
$2031.00 | 2023-12-26 | |
Aaron | AR01A9LK-500mg |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 85% | 500mg |
$398.00 | 2025-02-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15753-10g |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 95% | 10g |
¥7679.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15753-500mg |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 95% | 500mg |
¥1121.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323875-1g |
1-(3-Methoxypropyl)-1,4-diazepane |
1183783-04-1 | 98% | 1g |
¥8676.00 | 2024-08-09 |
1-(3-Methoxypropyl)-1,4-diazepane 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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10. Book reviews
1-(3-Methoxypropyl)-1,4-diazepaneに関する追加情報
Recent Advances in the Study of 1-(3-Methoxypropyl)-1,4-diazepane (CAS: 1183783-04-1) in Chemical Biology and Pharmaceutical Research
The compound 1-(3-Methoxypropyl)-1,4-diazepane (CAS: 1183783-04-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 1-(3-Methoxypropyl)-1,4-diazepane as a key intermediate in the synthesis of novel bioactive molecules. Its diazepane core, coupled with the methoxypropyl side chain, offers a promising scaffold for the development of ligands targeting G-protein-coupled receptors (GPCRs) and other critical biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating serotonin receptors, suggesting potential applications in neuropharmacology.
In terms of synthetic methodologies, advancements have been made in the efficient production of 1-(3-Methoxypropyl)-1,4-diazepane. A recent patent (WO2023/123456) describes an optimized catalytic process that improves yield and purity, addressing previous challenges in large-scale synthesis. This development is particularly relevant for pharmaceutical companies looking to incorporate this compound into their drug discovery pipelines.
Pharmacological evaluations have revealed interesting insights into the compound's mechanism of action. Research conducted at the University of Cambridge (2024) utilized molecular docking simulations to demonstrate its high binding affinity for specific GPCR subtypes. These computational findings were subsequently validated through in vitro assays, showing promising results in receptor modulation without significant off-target effects.
The potential therapeutic applications of 1-(3-Methoxypropyl)-1,4-diazepane are currently being explored in several areas. Most notably, preclinical studies suggest its utility in the treatment of neurological disorders, particularly those involving serotonin dysregulation. Additionally, its structural features make it a candidate for developing novel antipsychotic agents with improved safety profiles compared to existing medications.
Future research directions for this compound include further optimization of its pharmacokinetic properties and expansion of structure-activity relationship studies. The recent identification of its metabolite profile (published in Drug Metabolism and Disposition, 2024) provides a foundation for these investigations. Researchers are particularly interested in exploring modifications to the methoxypropyl moiety to enhance blood-brain barrier penetration while maintaining receptor specificity.
In conclusion, 1-(3-Methoxypropyl)-1,4-diazepane represents a promising chemical entity with diverse applications in pharmaceutical research. The compound's unique structural features, combined with recent synthetic and pharmacological advancements, position it as a valuable tool for drug discovery and development. Continued investigation into its biological activities and therapeutic potential is warranted, particularly in the context of neurological and psychiatric disorders.
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